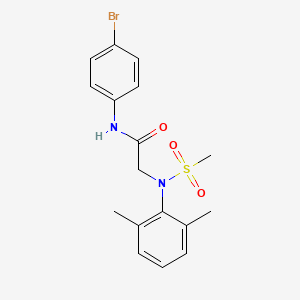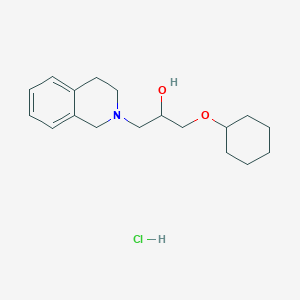![molecular formula C27H36N2O3 B6118935 N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide](/img/structure/B6118935.png)
N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide, also known as MMPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMPP belongs to the class of compounds known as piperidinylpropanamides and has been shown to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide is not fully understood, but it is believed to interact with the endocannabinoid system. N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide has been shown to bind to the CB1 receptor, which is involved in the regulation of pain, inflammation, and immune function. N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide has also been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide increases the levels of endocannabinoids in the body, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, inhibit tumor growth, and modulate immune function. N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide has also been shown to have a positive effect on mood and behavior, making it a potential treatment for anxiety and depression.
実験室実験の利点と制限
One of the advantages of using N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide in lab experiments is its specificity. N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide has been shown to have a high affinity for the CB1 receptor, making it a useful tool for studying the endocannabinoid system. However, one of the limitations of using N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide is its potential toxicity. N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide has been shown to be toxic at high doses, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide. One area of interest is its potential as a treatment for autoimmune diseases. N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide has been shown to have a positive effect on the immune system, making it a promising candidate for the treatment of diseases such as multiple sclerosis and rheumatoid arthritis. Another area of interest is its potential as a treatment for addiction. N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide has been shown to reduce drug-seeking behavior in animal models, making it a potential treatment for drug addiction. Finally, further research is needed to fully understand the mechanism of action of N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide and its potential therapeutic applications.
Conclusion
In conclusion, N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide, or N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The synthesis of N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide is a complex process that requires careful attention to detail and strict adherence to safety protocols. N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide has been shown to exhibit a range of biochemical and physiological effects, and has potential as a treatment for a variety of diseases. Further research is needed to fully understand the mechanism of action of N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide and its potential therapeutic applications.
合成法
The synthesis of N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide involves the reaction of 4-methoxy-2-methylbenzoyl chloride with 3-(1-piperidinyl)propan-1-amine in the presence of triethylamine. The resulting intermediate is then reacted with 5-phenylpentanoyl chloride to form N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide. The synthesis of N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide is a complex process that requires careful attention to detail and strict adherence to safety protocols.
科学的研究の応用
N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antinociceptive, anti-inflammatory, and antitumor effects. N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide has also been investigated for its potential as a treatment for neuropathic pain, chronic pain, and cancer. Additionally, N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide has been shown to have a positive effect on the immune system, making it a promising candidate for the treatment of autoimmune diseases.
特性
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O3/c1-21-19-24(32-2)15-16-25(21)28-26(30)17-14-23-12-8-18-29(20-23)27(31)13-7-6-11-22-9-4-3-5-10-22/h3-5,9-10,15-16,19,23H,6-8,11-14,17-18,20H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTLYAGCCQYBAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CCC2CCCN(C2)C(=O)CCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{1-[1-(1H-indazol-1-ylacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B6118856.png)
![5-methyl-2-(4-methylphenyl)-4-({[4-(1-piperidinylsulfonyl)phenyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6118865.png)
![N~2~-(3-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6118871.png)



![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}acetamide](/img/structure/B6118916.png)
![3-methyl-N-[3-(1-piperidinylcarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B6118924.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6118947.png)
![2-(3,4-dimethylphenyl)-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4-quinolinecarboxamide](/img/structure/B6118953.png)
![{1-[4-(benzyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B6118958.png)
![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6118964.png)